molecular formula C9H9ClN2O3 B3024550 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide CAS No. 83473-10-3

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B3024550
CAS No.: 83473-10-3
M. Wt: 228.63 g/mol
InChI Key: SWSWELOJKQQJGV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is a white crystalline solid that is soluble in various organic solvents such as dimethyl sulfoxide and dimethylformamide. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It has been used in the synthesis of inhibitors forMaternal Embryonic Leucine Zipper Kinase (MELK) , and it possibly acts on penicillin-binding protein . These proteins play crucial roles in cell division and bacterial cell wall synthesis, respectively.

Mode of Action

It is suggested that the chloro atom in the molecule improves its activity, possibly by stabilizing the molecule in the target enzyme at the site .

Biochemical Pathways

Given its potential role in the synthesis of melk inhibitors , it may impact pathways related to cell division and growth.

Pharmacokinetics

It is soluble in dmf and dmso , which suggests it could be well-absorbed and distributed in the body

Preparation Methods

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide typically involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of 2-chloro-N-(2-methyl-4-aminophenyl)acetamide.

    Oxidation: Formation of 2-chloro-N-(2-carboxy-4-nitrophenyl)acetamide.

Scientific Research Applications

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(2-methyl-4-aminophenyl)acetamide

Uniqueness

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a chlorine atom, which allows it to undergo a variety of chemical reactions.

Properties

IUPAC Name

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWELOJKQQJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326234
Record name 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83473-10-3
Record name 83473-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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